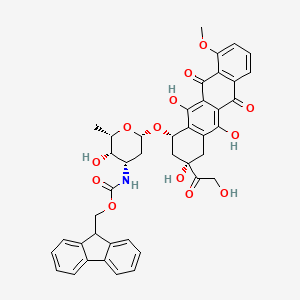

N-(9-Fluorenylmethoxycarbonyl) Doxorubicin

Descripción general

Descripción

N-(9-Fluorenylmethoxycarbonyl) Doxorubicin: is a modified form of the well-known chemotherapeutic agent doxorubicin. This compound is characterized by the addition of a 9-fluorenylmethoxycarbonyl group to the doxorubicin molecule, which can potentially alter its pharmacokinetic and pharmacodynamic properties. The molecular formula of this compound is C₄₂H₃₉NO₁₃ , and it has a molecular weight of 765.76 g/mol .

Métodos De Preparación

The synthesis of N-(9-Fluorenylmethoxycarbonyl) Doxorubicin involves the protection of the amino group of doxorubicin with the 9-fluorenylmethoxycarbonyl group. This is typically achieved through the reaction of doxorubicin with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Análisis De Reacciones Químicas

Chemical Reactions Involving N-(9-Fluorenylmethoxycarbonyl) Doxorubicin

N-Fmoc-DOX undergoes various chemical reactions that enhance its therapeutic efficacy and facilitate its use in targeted drug delivery systems.

Conjugation Reactions

One significant reaction is the conjugation of N-Fmoc-DOX to peptide carriers. This process typically involves:

- Esterification : The hydroxyl group on the doxorubicin molecule reacts with carboxylic acids (e.g., hemiglutarate) to form ester bonds, yielding conjugates that can improve targeting to cancer cells.

- Peptide Linkage : The coupling of N-Fmoc-DOX with peptide sequences allows for targeted delivery. For instance, studies have shown that conjugating N-Fmoc-DOX with bombesin-like peptides results in cytotoxic hybrids that exhibit enhanced binding affinity to cancer cell receptors .

Hydrolysis and Deprotection

Upon reaching the target site within cancer cells, the Fmoc group can be selectively removed under basic conditions (e.g., using piperidine), releasing active doxorubicin:This reaction is crucial for ensuring that doxorubicin is released in its active form where it can exert its cytotoxic effects.

Side Reactions

While synthesizing and utilizing N-Fmoc-DOX, side reactions such as hydrolysis of the ester bonds or deprotection of the Fmoc group can occur. Monitoring these reactions is essential to maintain high yields of the desired product .

Nanocarriers

Studies have demonstrated that N-Fmoc-DOX can be effectively co-delivered using polymeric micelles or liposomes, facilitating improved accumulation in tumor tissues due to enhanced permeability and retention (EPR) effects .

Combination Therapies

Research indicates that combining N-Fmoc-DOX with other chemotherapeutic agents (e.g., dasatinib) within nanocarriers leads to synergistic effects against various cancers, including breast and prostate cancers .

Table 2: Efficacy of N-Fmoc-DOX in Combination Therapies

| Combination Agent | Cancer Type | Tumor Growth Inhibition Rate (%) |

|---|---|---|

| Dasatinib | Breast Cancer | 95% at 5 mg/kg |

| Other Agents | Prostate Cancer | Significant synergy observed |

Aplicaciones Científicas De Investigación

N-(9-Fluorenylmethoxycarbonyl) Doxorubicin is primarily used in research settings to study the effects of modified doxorubicin derivatives. Its applications include:

Chemistry: Used as a model compound to study the reactivity and stability of Fmoc-protected anthracyclines.

Biology: Investigated for its potential to alter the cellular uptake and distribution of doxorubicin.

Industry: Utilized in the development of new drug formulations and delivery systems.

Mecanismo De Acción

The mechanism of action of N-(9-Fluorenylmethoxycarbonyl) Doxorubicin is similar to that of doxorubicin. It intercalates into DNA, inhibiting the enzyme topoisomerase II, which leads to the disruption of DNA replication and transcription. This results in the induction of apoptosis in rapidly dividing cancer cells. The addition of the Fmoc group may influence the compound’s pharmacokinetics, potentially altering its distribution and metabolism .

Comparación Con Compuestos Similares

N-(9-Fluorenylmethoxycarbonyl) Doxorubicin can be compared to other doxorubicin derivatives, such as:

Pegylated Doxorubicin: Modified with polyethylene glycol to improve solubility and reduce immunogenicity.

Liposomal Doxorubicin: Encapsulated in liposomes to enhance delivery to tumor cells and reduce systemic toxicity.

Doxorubicin Prodrugs: Designed to be activated in the tumor microenvironment, reducing off-target effects.

The uniqueness of this compound lies in its Fmoc group, which provides a protective effect and can be selectively removed under mild conditions, offering a versatile tool for studying doxorubicin’s pharmacological properties .

Actividad Biológica

N-(9-Fluorenylmethoxycarbonyl) Doxorubicin (N-Fmoc-DOX) is a derivative of the well-known chemotherapeutic agent doxorubicin, designed to enhance its therapeutic efficacy while minimizing side effects. This article explores the biological activity of N-Fmoc-DOX, focusing on its cytotoxic effects, mechanisms of action, and potential clinical applications based on diverse research findings.

Structure and Synthesis

N-Fmoc-DOX is synthesized by attaching the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group to the doxorubicin molecule. This modification is intended to improve the drug's stability and solubility, facilitating targeted delivery to cancer cells. The synthesis process typically involves coupling reactions using activated carboxylic acids and amines, followed by deprotection steps to yield the active compound.

The cytotoxicity of N-Fmoc-DOX is primarily attributed to its ability to intercalate into DNA, disrupting replication and transcription processes. This action leads to the induction of apoptosis in cancer cells. Additionally, N-Fmoc-DOX has been shown to exhibit enhanced selectivity for tumor cells compared to normal cells, potentially due to differences in cellular uptake mechanisms.

In Vitro Studies

Numerous studies have evaluated the cytotoxic effects of N-Fmoc-DOX against various cancer cell lines. For instance:

- Breast Cancer : N-Fmoc-DOX demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells, with IC50 values lower than those of doxorubicin alone, indicating a synergistic effect when used in combination with other agents .

- Pancreatic Cancer : In vitro tests showed that N-Fmoc-DOX was effective against CFPAC-1 human pancreatic cancer cells, exhibiting approximately 2500 times higher activity than doxorubicin .

Case Studies

- Combination Therapy : A study highlighted that when combined with certain peptides, N-Fmoc-DOX could enhance the overall cytotoxicity against resistant cancer cell lines, suggesting a potential for overcoming drug resistance .

- Animal Models : Preliminary in vivo studies using xenograft models have indicated that N-Fmoc-DOX not only retains its anticancer properties but also exhibits reduced cardiotoxicity compared to traditional doxorubicin treatments .

Comparative Efficacy Table

Clinical Implications

The promising results from preclinical studies suggest that N-Fmoc-DOX could be a valuable addition to current cancer therapies. Its ability to enhance cytotoxicity while potentially reducing side effects opens avenues for further clinical investigation.

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S,3S,4S,6S)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H39NO13/c1-19-36(46)27(43-41(51)54-18-26-22-10-5-3-8-20(22)21-9-4-6-11-23(21)26)14-31(55-19)56-29-16-42(52,30(45)17-44)15-25-33(29)40(50)35-34(38(25)48)37(47)24-12-7-13-28(53-2)32(24)39(35)49/h3-13,19,26-27,29,31,36,44,46,48,50,52H,14-18H2,1-2H3,(H,43,51)/t19-,27-,29-,31+,36+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYXRPGVNWOQLW-YRKJKFEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H39NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747793 | |

| Record name | (1S,3S)-3,5,12-Trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-beta-L-lyxo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

765.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136582-53-1 | |

| Record name | (1S,3S)-3,5,12-Trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-beta-L-lyxo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of N-(9-Fluorenylmethoxycarbonyl) Doxorubicin in the development of cytotoxic bombesin analogs?

A1: this compound serves as a crucial building block in synthesizing cytotoxic analogs of bombesin-like peptides. [] Researchers conjugated this compound to peptide carriers at their N-terminus. These carriers, derived from the C-terminal sequence of bombesin, specifically target the bombesin/gastrin-releasing peptide (GRP) receptors often overexpressed in certain cancer cells. This conjugation results in a hybrid molecule where the cytotoxic activity of Doxorubicin is combined with the targeted binding ability of the bombesin-like peptide.

Q2: How does the structure of the peptide carrier influence the activity of the resulting Doxorubicin conjugate?

A2: The research indicates that the structure of the peptide carrier significantly impacts the binding affinity and, consequently, the cytotoxic activity of the conjugate. [] For instance, conjugates using pseudooctapeptide carriers demonstrated superior binding affinities (Kd ~ 1 nM) compared to other variations. This suggests that optimizing the peptide carrier structure is critical for maximizing the targeting and efficacy of these Doxorubicin conjugates.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.